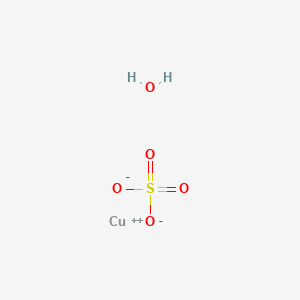
2,2-Diisobutyl-1,3-Propandiol
Übersicht
Beschreibung
2,2-Diisobutyl-1,3-propanediol is an organic compound with the chemical formula C11H24O2 and a molecular weight of 188.31 g/mol . It is a colorless to pale yellow liquid with a sweet taste and aroma . This compound is known for its versatility and is used in various industrial applications, including as a solvent, thickening agent, and viscosity regulator .
Wissenschaftliche Forschungsanwendungen
2,2-Diisobutyl-1,3-propanediol has a wide range of scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It is used in the preparation of biological buffers and as a stabilizing agent for enzymes.
Medicine: It is used in the formulation of pharmaceuticals and as an excipient in drug delivery systems.
Industry: It is used in the production of polyurethanes, coatings, adhesives, and inks
Wirkmechanismus
Mode of Action
It’s known that it’s often used in organic synthesis as a solvent, thickener, and viscosity regulator .
Biochemical Pathways
It’s widely used in the preparation of polyurethanes, coatings, adhesives, and inks , suggesting it may interact with biochemical pathways related to these processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2,2-Diisobutyl-1,3-propanediol typically involves the hydrogenation of isobutene. The specific reaction steps are as follows:
- Isobutylene reacts with hydrogen in the presence of a catalyst to form 2,2-diisobutyl-1-propanol .
- Further hydrogenation of 2,2-diisobutyl-1-propanol yields 2,2-Diisobutyl-1,3-propanediol .
Industrial Production Methods: Industrial production of 2,2-Diisobutyl-1,3-propanediol follows similar synthetic routes but on a larger scale. The process involves:
- Catalytic hydrogenation of isobutene under controlled temperature and pressure conditions.
- Purification of the product through distillation and crystallization to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Diisobutyl-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Ethers or esters.
Vergleich Mit ähnlichen Verbindungen
- 2,2-Dibutyl-1,3-propanediol
- 2,2-Dimethyl-1,3-propanediol
- 2-Butyl-2-ethyl-1,3-propanediol
- 2,2,4-Trimethyl-1,3-pentanediol
Comparison:
- Compared to 2,2-Dibutyl-1,3-propanediol , it has a different branching pattern, affecting its solubility and reactivity.
2,2-Diisobutyl-1,3-propanediol: is unique due to its specific molecular structure, which imparts distinct physical and chemical properties.
2,2-Dimethyl-1,3-propanediol: has smaller alkyl groups, resulting in different steric and electronic effects.
2-Butyl-2-ethyl-1,3-propanediol: and 2,2,4-Trimethyl-1,3-pentanediol have different alkyl substitutions, leading to variations in their applications and reactivity.
Eigenschaften
IUPAC Name |
2,2-bis(2-methylpropyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2/c1-9(2)5-11(7-12,8-13)6-10(3)4/h9-10,12-13H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRCHMOHGGDNIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(C)C)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398392 | |
| Record name | 2,2-Diisobutyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10547-96-3 | |
| Record name | 2,2-Diisobutyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














